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Cat. No.: B061615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of 2,6-dibromo-4-nitropyridine, a pivotal

building block in modern organic synthesis. Its unique electronic and structural features,

characterized by two reactive bromine atoms and a strongly electron-withdrawing nitro group,

make it a highly versatile reagent. This document consolidates essential data on its chemical

properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity

and applications, with a particular focus on its role in the development of kinase inhibitors for

targeted cancer therapy.

Chemical and Physical Properties
2,6-Dibromo-4-nitropyridine is a pale yellow crystalline solid at room temperature.[1] Its

chemical structure and key properties are summarized below. The presence of the nitro group

significantly influences the reactivity of the pyridine ring, rendering the bromine atoms

susceptible to displacement reactions.

Table 1: Chemical and Physical Properties of 2,6-Dibromo-4-nitropyridine
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Property Value Reference(s)

IUPAC Name 2,6-dibromo-4-nitropyridine N/A

CAS Number 175422-04-5 [2]

Molecular Formula C₅H₂Br₂N₂O₂ [2]

Molecular Weight 281.89 g/mol [2]

Melting Point 121-124 °C [1]

Boiling Point 330.018 °C at 760 mmHg [3]

Appearance Pale yellow crystalline powder [1]

Solubility

Data not readily available in

searched literature. Miscible

with chloroform and ethyl

acetate as suggested by its

use in synthesis and

chromatography.

[2]

Storage
Store at 0-8°C under an inert

atmosphere.
[1]

Synthesis of 2,6-Dibromo-4-nitropyridine
The synthesis of 2,6-dibromo-4-nitropyridine is typically achieved through the deoxygenation

of its N-oxide precursor. The following protocol is a representative method for its preparation.[2]

Experimental Protocol: Synthesis from 2,6-Dibromo-4-
nitropyridine N-oxide
Materials:

2,6-Dibromo-4-nitropyridine N-oxide

Phosphorus trichloride (PCl₃)

Chloroform (CHCl₃)
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Sodium bicarbonate (NaHCO₃) solution

Magnesium sulfate (MgSO₄)

Petroleum ether

Ethyl acetate

Ice

Procedure:

Suspend 2,6-dibromo-4-nitropyridine N-oxide (76.2 mmol) in chloroform (120 mL).

Cool the suspension to 5 °C using an ice bath.

Slowly add phosphorus trichloride (229 mmol) dropwise to the cooled suspension.

After the addition is complete, heat the reaction mixture to 75 °C and maintain it at reflux for

4 days.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-

MS).

Upon completion, carefully pour the reaction mixture into 600 mL of ice water.

Neutralize the mixture with a sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer three times with chloroform (150

mL portions).

Combine all organic layers and dry over magnesium sulfate.

Concentrate the dried organic solution under reduced pressure.

Purify the resulting residue by silica gel column chromatography, eluting with a 4:1 mixture of

petroleum ether and ethyl acetate.
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The final product is a white solid with a reported yield of 72% and a melting point of 122-123

°C.[2]
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Click to download full resolution via product page

Synthesis workflow for 2,6-Dibromo-4-nitropyridine.

Reactivity and Synthetic Applications
2,6-Dibromo-4-nitropyridine is a versatile synthetic intermediate due to its multiple reactive

sites. The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-

coupling reactions, while the electron-withdrawing nitro group activates the pyridine ring for

nucleophilic aromatic substitution (SNAr).[4]

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 2- and 6-positions can be readily displaced by various organic

groups using transition metal catalysis, most notably the Suzuki-Miyaura coupling. This

reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide

range of substituted pyridines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for 2,6-dibromo-4-nitropyridine is not detailed in the searched

literature, a general procedure for a similar substrate, 2,6-dibromopyridine, is provided as a

representative example.[4]

Materials:

2,6-Dibromopyridine (or 2,6-dibromo-4-nitropyridine)

Arylboronic acid

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Ligand (e.g., SPhos)

Base (e.g., K₃PO₄, K₂CO₃)

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:
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In a dry Schlenk flask under an inert atmosphere, combine the dibromopyridine, arylboronic

acid, palladium catalyst, ligand, and base.

Add the degassed solvent system.

Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous

stirring.

Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or

Na₂SO₄), filter, and concentrate.

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the 4-position activates the pyridine

ring towards nucleophilic attack. This allows for the selective replacement of the bromine atoms

with a variety of nucleophiles, such as amines and alkoxides. The attack preferentially occurs

at the 2- and 4-positions due to the stabilization of the negatively charged intermediate

(Meisenheimer complex) by the nitrogen atom of the pyridine ring.[5]

2,6-Dibromo-4-nitropyridine

Suzuki Coupling Boronic Acid, Pd catalyst

SNAr

 Nucleophile (e.g., R-NH2)

Substituted Pyridines

Functionalized Heterocycles

Click to download full resolution via product page

Key reaction pathways of 2,6-Dibromo-4-nitropyridine.

Applications in Drug Development
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The substituted pyridine scaffold is a common motif in many biologically active compounds.

2,6-Dibromo-4-nitropyridine serves as a key starting material for the synthesis of molecules

with potential applications as antimicrobial and anti-cancer agents.[6]

Role in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is

a hallmark of many cancers.[7] This has made them a prime target for the development of

targeted therapies. The pyridine core can form key interactions within the ATP-binding site of

kinases. 2,6-Dibromo-4-nitropyridine and its derivatives provide a versatile platform for the

synthesis of kinase inhibitors. For instance, related aminobromonitropyridines are used to

construct imidazo[4,5-b]pyridine scaffolds, which are bioisosteres of purines and are found in

numerous kinase inhibitors.[7]

While specific signaling pathways targeted by inhibitors directly synthesized from 2,6-dibromo-
4-nitropyridine were not identified in the searched literature, the general workflow involves

using this scaffold to build molecules that can competitively bind to the ATP pocket of kinases,

thereby inhibiting their function. This can disrupt oncogenic signaling and lead to anti-tumor

effects.[8]
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Role of 2,6-Dibromo-4-nitropyridine in kinase inhibitor development.

Safety Information
Table 2: GHS Hazard Information
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Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.

Conclusion
2,6-Dibromo-4-nitropyridine is a valuable and versatile building block in organic synthesis. Its

well-defined reactivity allows for the controlled and selective introduction of various functional

groups, making it an essential tool for medicinal chemists and materials scientists. Its

application in the synthesis of kinase inhibitors highlights its importance in the development of

targeted therapeutics. This guide provides a solid foundation of its properties, synthesis, and

applications for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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